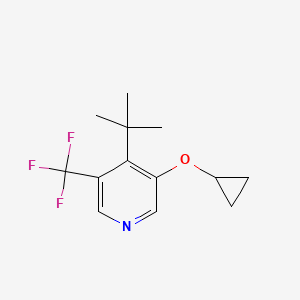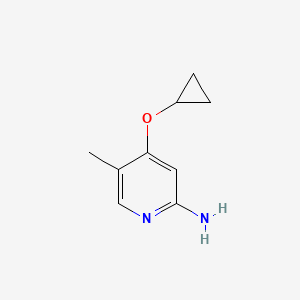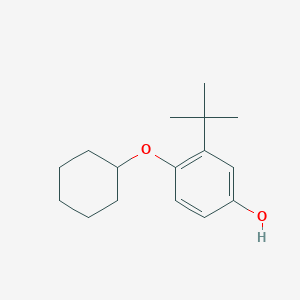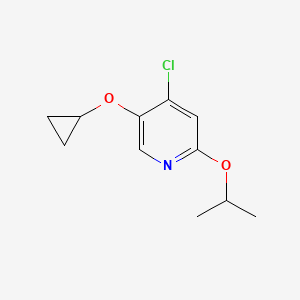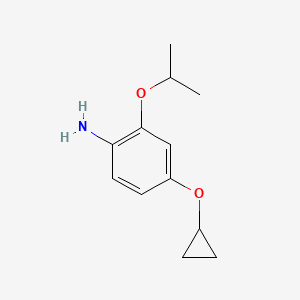
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is a compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the pyridine ring, with an additional pyridine ring attached at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields .
Another method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized under different reaction conditions. The reaction in toluene, promoted by iodine and tert-butyl hydroperoxide (TBHP), leads to the formation of N-(pyridin-2-yl)amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed Suzuki cross-coupling reactions is favored due to its scalability and efficiency. Additionally, the chemodivergent synthesis method can be adapted for industrial production by optimizing reaction conditions and using continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Iodine and TBHP: Used in the chemodivergent synthesis method.
Arylboronic Acids: Reactants in the Suzuki cross-coupling reaction.
Major Products Formed
N-(Pyridin-2-yl)amides: Formed through the chemodivergent synthesis method.
Various Pyridine Derivatives: Formed through substitution and coupling reactions.
Applications De Recherche Scientifique
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-pyridinamine: Similar structure but lacks the additional pyridine ring.
N-(Pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is unique due to the presence of both a bromine atom and an additional pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H8BrN3 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
5-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14) |
Clé InChI |
PNEKIFKRJLQURN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


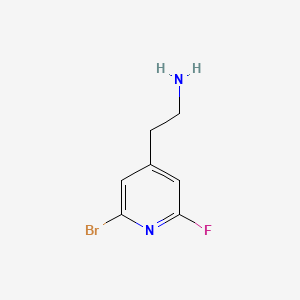

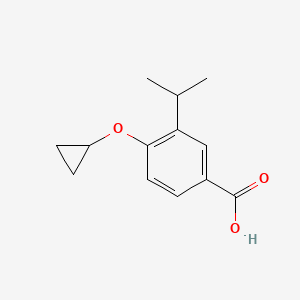

![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)



